3-Chlorocyclohexene

Allylic reactivity SN1 solvolysis Carbocation stability

3-Chlorocyclohexene is a bifunctional allylic chloride that combines a resonance-stabilized allylic carbocation center with a reactive alkene. This enables unique stereoselective transformations—diastereoselective homoallylic alcohol synthesis with quaternary centers, directed cyclopropanation, and facile dehydrohalogenation to 1,3-cyclohexadiene for Diels-Alder chemistry—unattainable with non-allylic or vinyl halides. Its accelerated SN1 reactivity vs. vinylic isomers makes it ideal for probing reaction mechanisms. Procure this high-purity building block for medicinal chemistry, asymmetric catalysis, and organozinc reagent development.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 2441-97-6
Cat. No. B1361376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorocyclohexene
CAS2441-97-6
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)Cl
InChIInChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
InChIKeyLNGQLHZIYFQUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorocyclohexene (CAS 2441-97-6): Allylic Chloride for Stereoselective Cycloaddition and Functionalization


3-Chlorocyclohexene (CAS 2441-97-6) is an allylic chloride consisting of a cyclohexene ring substituted with a chlorine atom at the allylic 3‑position . This bifunctional molecule combines a reactive C–Cl bond for nucleophilic substitution or elimination with an alkene moiety capable of participating in addition reactions and cycloadditions . Its utility in stereoselective transformations, including diastereoselective homoallylic alcohol synthesis and carbene additions, distinguishes it from non‑allylic or more highly substituted cyclohexene derivatives [1].

Why 3-Chlorocyclohexene (CAS 2441-97-6) Cannot Be Replaced by Generic Cyclohexyl or Vinyl Halides


Generic substitution with non‑allylic cyclohexyl chlorides or vinyl halides fails to replicate the stereoelectronic properties of 3‑chlorocyclohexene. The allylic position in 3‑chlorocyclohexene stabilizes carbocation intermediates through resonance, leading to markedly faster SN1 solvolysis compared to vinylic 1‑chlorocyclohexene [1], and enables directed carbene additions not observed with simple alkyl substituents [2]. The chlorine substituent at the 3‑position also confers a distinct stereodirecting effect in cycloadditions, whereas methyl or methoxy analogs exhibit different syn/anti selectivities [3]. Substituting 3‑chlorocyclohexene with 3‑bromocyclohexene alters elimination pathways and yields different diene products, underscoring that the halogen identity and position are critical determinants of reaction outcome [4].

Quantitative Evidence for 3-Chlorocyclohexene (CAS 2441-97-6) vs. Structural Analogs


SN1 Solvolysis Reactivity: 3-Chlorocyclohexene vs. 1-Chlorocyclohexene

3‑Chlorocyclohexene undergoes SN1 solvolysis in CH₃OH more rapidly than 1‑chlorocyclohexene. The allylic carbocation intermediate derived from 3‑chlorocyclohexene is stabilized by resonance with the adjacent double bond, whereas the vinylic carbocation from 1‑chlorocyclohexene is significantly less stable [1]. This reactivity difference is a direct consequence of the allylic substitution pattern.

Allylic reactivity SN1 solvolysis Carbocation stability

Stereodirecting Effect in Singlet Methylene Addition: 3-Chlorocyclohexene vs. 3-Methylcyclohexene

In reactions of singlet methylene (¹:CH₂) with 3‑substituted cyclohexenes, 3‑chlorocyclohexene exhibits a distinct stereodirecting effect. The chlorine substituent directs carbene addition syn to itself, attributed to reversible carbene–substituent interaction (ylide formation) [1]. In contrast, 3‑methylcyclohexene shows a different syn/anti selectivity profile, and 3‑methoxycyclohexene displays a weaker directing effect not clearly associated with ylide formation [2].

Carbene addition Stereoselectivity Ylide intermediates

Synthesis Selectivity: Photochemical Allylic Chlorination vs. Electrophilic Addition

The preparation of 3‑chlorocyclohexene from cyclohexene proceeds with high selectivity under photochemical conditions (hv) via a free‑radical allylic substitution mechanism, yielding the allylic chloride as the exclusive product . Under ionic conditions (CCl₄, dark), electrophilic addition dominates, producing trans‑1,2‑dichlorocyclohexane instead . This demonstrates that 3‑chlorocyclohexene is the sole outcome of the radical pathway, in contrast to the mixture of products typically obtained from non‑selective chlorination of saturated cyclohexane [1].

Radical chlorination Allylic substitution Reaction selectivity

Patent‑Grade Production Selectivity: High‑Yield 3‑Chlorocyclohexene via Controlled Chlorination

A Japanese patent (JPH11269106A) discloses a method for producing 3‑chlorocycloalkenes with high selectivity. The process involves chlorinating cyclohexene with a gaseous chlorine mixture (0.01–2 g/L Cl₂) at low temperatures (–40 °C to 0 °C), optionally under light irradiation, to suppress over‑chlorination and maximize yield of the allylic chloride . This controlled protocol addresses the common issue of additive chlorination (1,2‑dichlorocyclohexane) that occurs under standard ionic conditions, thereby enabling reproducible, scalable access to 3‑chlorocyclohexene with minimized by‑product formation.

Process chemistry Halogenation Selective synthesis

Optimal Scientific and Industrial Uses for 3-Chlorocyclohexene (CAS 2441-97-6) Based on Differentiated Performance


Stereoselective Synthesis of Homoallylic Alcohols Bearing Adjacent Quaternary Centers

3‑Chlorocyclohexene serves as a precursor for polysubstituted allylic zinc reagents that enable highly diastereoselective synthesis of homoallylic alcohols containing up to two adjacent quaternary centers [1]. The allylic chloride functionality is essential for generating the organozinc species; non‑allylic halides or vinylic chlorides fail to participate in this transformation.

Directed Carbene Additions for Stereodefined Cyclopropane Synthesis

The chlorine substituent in 3‑chlorocyclohexene exerts a stereodirecting effect in singlet methylene additions, favoring syn approach of the carbene [1]. This allows for the stereocontrolled construction of cyclopropane‑fused cyclohexane systems, a transformation where 3‑methyl‑ or 3‑methoxycyclohexene exhibit different or weaker directing influences.

Mechanistic Studies of Allylic Halide Reactivity and Carbocation Stability

The pronounced SN1 reactivity of 3‑chlorocyclohexene relative to vinylic 1‑chlorocyclohexene makes it a model substrate for investigating allylic carbocation stabilization [1]. Researchers can leverage this reactivity differential to probe reaction mechanisms or to develop novel nucleophilic substitution methodologies.

Precursor to 1,3‑Cyclohexadiene via Dehydrohalogenation

3‑Chlorocyclohexene undergoes dehydrohalogenation to yield 1,3‑cyclohexadiene, a valuable conjugated diene for Diels–Alder cycloadditions [1]. The allylic position of the chlorine facilitates elimination to the conjugated diene, whereas cyclohexyl chloride yields only cyclohexene under similar conditions [2].

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